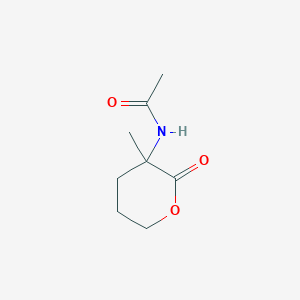
N-(3-Methyl-2-oxooxan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-2-oxooxan-3-yl)acetamide is a chemical compound with a unique structure that includes an oxan ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-oxooxan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-oxooxan with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents and catalysts is carefully controlled to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-oxooxan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted acetamides .
Scientific Research Applications
N-(3-Methyl-2-oxooxan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2-oxooxan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Similar structure but with a quinoxalin ring.
N-(4-Methyl-1,3-thiazol-2-yl)-2-(5-nitro-1,3-benzoxazol-2-yl)sulfanylacetamide: Contains a thiazol and benzoxazol ring.
Uniqueness
N-(3-Methyl-2-oxooxan-3-yl)acetamide is unique due to its specific oxan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66856-18-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(3-methyl-2-oxooxan-3-yl)acetamide |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-8(2)4-3-5-12-7(8)11/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
RNQHNURAOFYTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















